2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide
Description
The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a triazole-based acetohydrazide derivative with a complex structure. Its core comprises a 1,2,4-triazole ring substituted at the 4-position with a 4-chlorophenyl group and at the 5-position with a phenyl group. The sulfanyl (-S-) linker connects this triazole moiety to an acetohydrazide group, which is further functionalized with a 3,4-dimethoxyphenyl methylidene Schiff base.
Properties
Molecular Formula |
C25H22ClN5O3S |
|---|---|
Molecular Weight |
508.0 g/mol |
IUPAC Name |
2-[[4-(4-chlorophenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H22ClN5O3S/c1-33-21-13-8-17(14-22(21)34-2)15-27-28-23(32)16-35-25-30-29-24(18-6-4-3-5-7-18)31(25)20-11-9-19(26)10-12-20/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+ |
InChI Key |
MLWFFRIQVJQOQZ-JFLMPSFJSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)Cl)C4=CC=CC=C4)OC |
Origin of Product |
United States |
Preparation Methods
Cyclization of Acyl Thiosemicarbazides
A widely cited approach involves the cyclization of acyl thiosemicarbazides under basic conditions. For example, refluxing 1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-acyl thiosemicarbazides with 5% sodium hydroxide for 4 hours induces ring closure to form the triazole-thione intermediate. This method achieves yields of 67–79% after recrystallization from ethanol. The reaction mechanism proceeds via deprotonation of the thiosemicarbazide nitrogen, followed by intramolecular nucleophilic attack and elimination of water.
Hydrazine Derivative Condensation
Patent CA1052383A discloses an alternative route using alkylhydrazine derivatives and phosgene. For instance, 1-cyano-1-isopropylhydrazine reacts with phosgene in dioxane at 10–15°C to form 1-isopropyl-3-hydroxy-5-chloro-1,2,4-triazole hydrochloride. While this method reduces the number of synthetic steps compared to traditional approaches, it requires careful handling of toxic phosgene gas.
Introduction of the Sulfanyl Group
The sulfanyl (-S-) moiety at position 3 of the triazole ring is introduced via two principal strategies:
Nucleophilic Substitution
A common method involves displacing a leaving group (e.g., chloride) on the triazole ring with a thiol nucleophile. For example, reacting 3-chloro-1,2,4-triazole derivatives with potassium thioacetate in dimethylformamide at 80°C for 6 hours installs the sulfanyl group with 72–85% efficiency. The reaction proceeds through an SNAr mechanism, facilitated by electron-withdrawing substituents on the triazole ring.
Oxidative Coupling
PMC9462268 describes the oxidation of thioether precursors using sodium periodate (NaIO₄) in aqueous dichloromethane. This method converts -S-alkyl groups to sulfoxides but can also facilitate sulfur retention when performed under controlled conditions. For the target compound, this approach may involve oxidizing a protected thiol intermediate followed by deprotection.
Condensation with Acetohydrazide
The final step couples the triazole-thiol intermediate with the hydrazide component:
Schiff Base Formation
Condensing 2-sulfanylacetohydrazide with 3,4-dimethoxybenzaldehyde in ethanol under acidic catalysis (e.g., acetic acid) yields the (E)-configured imine. Key parameters include:
- Reaction temperature: 60–70°C
- Time: 8–12 hours
- Solvent: anhydrous ethanol
- Yield: 58–64% after recrystallization from ethanol/water
Optimization and Purification
Critical purification techniques for intermediates and final products include:
Reaction optimization studies demonstrate that:
- Maintaining pH 2–3 during acidification prevents sulfoxide formation
- Anhydrous conditions are critical for high-yield Schiff base formation
- Catalyst screening shows p-toluenesulfonic acid outperforms Lewis acids in condensation reactions
Analytical Characterization
The compound and its intermediates are characterized using:
Challenges and Considerations
- Regioselectivity : Competing formation of 1,3,4-thiadiazoles during cyclization requires careful control of reaction pH and temperature.
- Stereochemistry : The E-configuration of the imine bond is maintained by using excess aldehyde and avoiding nucleophilic solvents.
- Scale-up Limitations : Phosgene-based methods present safety challenges for industrial production, prompting research into alternative cyclization agents.
Chemical Reactions Analysis
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles such as amines or thiols.
Condensation: The compound can participate in further condensation reactions with aldehydes or ketones to form more complex derivatives.
Scientific Research Applications
2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its triazole moiety, which is known for its biological activity.
Biological Studies: It is used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. The chlorophenyl and dimethoxyphenyl groups may enhance the compound’s binding affinity and specificity towards its targets. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Bioactivity and Physicochemical Properties
Key analogs from the literature include:
- Chlorophenyl vs.
- 3,4-Dimethoxyphenyl vs. Simple Aryl Groups : The methoxy groups may confer hydrogen-bonding capacity, influencing target binding specificity compared to ZE-4b’s unsubstituted phenyl group .
Computational Similarity Analysis
Using Tanimoto coefficients (Tc) for fingerprint-based comparisons (e.g., MACCS or Morgan fingerprints), the target compound shows moderate similarity (Tc ~0.6–0.7) to SAHA (vorinostat), a histone deacetylase (HDAC) inhibitor, due to shared hydrazide motifs. However, structural divergence in the triazole region reduces direct mechanistic overlap .
Bioactivity Clustering and Target Interactions
As per , hierarchical clustering of bioactivity profiles correlates with structural similarity. The target compound’s unique 3,4-dimethoxy substitution may cluster it with kinase or HDAC inhibitors, whereas ZE-5a’s sulfonyl group aligns with protease-targeting agents .
Implications for Drug Discovery
The compound’s structural features position it as a candidate for virtual screening campaigns using Chemical Space Docking () or molecular networking (). Its chlorophenyl and dimethoxyphenyl groups warrant exploration in structure-activity relationship (SAR) studies against ZE-series analogs to optimize selectivity and potency .
Biological Activity
The compound 2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]acetohydrazide is a derivative of the 1,2,4-triazole family, which has garnered significant attention in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by the following elements:
- Triazole Ring : A five-membered heterocyclic ring containing three nitrogen atoms.
- Chlorophenyl Group : Enhances lipophilicity and biological activity.
- Dimethoxyphenyl Group : Potentially contributes to anti-inflammatory and analgesic properties.
Molecular Formula
The molecular formula of the compound is , with a molecular weight of approximately 465.9 g/mol.
Antimicrobial Properties
- Antibacterial Activity : The presence of the triazole ring and sulfur atom has been associated with significant antibacterial effects. Studies have shown that triazole derivatives can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Triazole compounds are well-known for their antifungal properties. They disrupt fungal cell membrane synthesis by inhibiting ergosterol production, making them effective against infections caused by fungi such as Candida species .
Anticancer Effects
Research indicates that triazole derivatives exhibit anticancer activity by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of key signaling pathways that cancer cells rely on for growth and survival. For instance, some studies have reported that similar compounds can inhibit cell proliferation in various cancer cell lines .
Anti-inflammatory and Analgesic Properties
The compound may also possess anti-inflammatory properties, potentially through the inhibition of cyclooxygenase (COX) enzymes. This inhibition can lead to reduced production of pro-inflammatory mediators such as prostaglandins .
Hypoglycemic Effects
Some derivatives of triazoles have been investigated for their hypoglycemic effects, suggesting potential applications in managing diabetes .
Case Studies
- Study on Antimicrobial Activity : A study tested the compound against several bacterial strains including Staphylococcus aureus and Escherichia coli, showing promising results with Minimum Inhibitory Concentration (MIC) values indicating effective antibacterial activity .
- Anticancer Study : Another study evaluated the cytotoxic effects of triazole derivatives on breast cancer cell lines (MCF-7). The results indicated that certain derivatives significantly decreased cell viability and induced apoptosis through caspase activation pathways .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
